N-(2-iodophenyl)-2-phenoxypropanamide
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Overview
Description
N-(2-iodophenyl)-2-phenoxypropanamide is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a phenoxypropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)-2-phenoxypropanamide typically involves the reaction of 2-iodoaniline with 2-phenoxypropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-iodophenyl)-2-phenoxypropanamide can undergo various types of chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form hypervalent iodine compounds.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the amide group.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed using reagents like boronic acids.
Major Products
Oxidation: Formation of hypervalent iodine compounds.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-iodophenyl)-2-phenoxypropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. Additionally, the phenoxypropanamide group can interact with hydrophobic pockets in target molecules, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-iodophenyl)acetamide
- N-(2-iodophenyl)formamide
- 2-iodophenyl isocyanide
Uniqueness
N-(2-iodophenyl)-2-phenoxypropanamide is unique due to the presence of both an iodine atom and a phenoxypropanamide group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The iodine atom allows for specific halogen bonding interactions, while the phenoxypropanamide group provides additional hydrophobic interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-iodophenyl)-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2/c1-11(19-12-7-3-2-4-8-12)15(18)17-14-10-6-5-9-13(14)16/h2-11H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKHYVQTQBZLHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1I)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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